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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CH275,

also known as GW275175X, a potent antiviral compound targeting human cytomegalovirus

(HCMV). This document outlines the compound's mechanism of action, summarizes key

quantitative data, provides detailed experimental protocols for its characterization, and includes

visualizations of relevant pathways and workflows.

Core Compound Profile: CH275 (GW275175X)
CH275 is a D-ribopyranosyl derivative of 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl-1H-

benzimidazole (BDCRB). It exhibits significant antiviral activity against HCMV and is noted for

its novel mechanism of action, which distinguishes it from currently approved anti-HCMV

agents.[1]

Quantitative Antiviral Activity
The in vitro efficacy of CH275 has been quantified using various standard antiviral assays. The

following table summarizes the key inhibitory concentrations (IC50) determined for CH275

against HCMV.
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Assay Type Virus Strain IC50 (µM) Reference

DNA Hybridization

Assay
HCMV (AD169) 0.7 ± 0.1 [1]

Plaque Reduction

Assay
HCMV (AD169) 1.4 ± 0.1 [1]

Mechanism of Action: Inhibition of Viral DNA
Maturation
CH275 exerts its antiviral effect by inhibiting the maturation of HCMV DNA.[1] Unlike DNA

synthesis inhibitors, CH275 targets a later stage in the viral replication cycle.[1] During HCMV

replication, viral DNA is synthesized as long concatemers, which are then cleaved into unit-

length genomes and packaged into pre-formed capsids.[1] CH275 disrupts this process,

preventing the formation of mature, infectious virions.[1] Evidence suggests that in the

presence of CH275, viral DNA concatemers are still produced but are not processed correctly.

[1]

Signaling Pathway: HCMV DNA Maturation and
Packaging
The following diagram illustrates the key steps in the HCMV DNA maturation and packaging

pathway, highlighting the point of inhibition by CH275.
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Caption: HCMV DNA Maturation and Packaging Pathway Inhibition by CH275.

Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize CH275 are provided

below. These protocols are synthesized from established methods and specific details

mentioned in the characterization of GW275175X.

Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the

number of viral plaques by 50%.

Materials:

Confluent monolayers of human foreskin fibroblast (HFF) cells in 24-well plates

HCMV strain (e.g., AD169)

Cell culture medium (e.g., MEM with 5% FBS)
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CH275 (GW275175X) stock solution

Overlay medium (e.g., 0.4% agarose in culture medium)

Formalin (10% in PBS)

Crystal Violet stain (0.8% in 50% ethanol)

Procedure:

Cell Seeding: Seed HFF cells in 24-well plates and grow to confluence.

Virus Inoculation: Inoculate the cell monolayers with a dilution of HCMV calculated to

produce 40-80 plaques per well.

Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.

Compound Addition: After adsorption, aspirate the inoculum and overlay the cells with 1.5 mL

of overlay medium containing serial dilutions of CH275. Include a no-drug control.

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques

are well-defined in the control wells.

Fixation and Staining: Fix the cell monolayers with 10% formalin and then stain with crystal

violet.

Plaque Counting: Count the number of plaques in each well.

Data Analysis: Calculate the percent inhibition for each drug concentration relative to the no-

drug control. The IC50 is determined by plotting the percent inhibition against the drug

concentration and fitting the data to a dose-response curve.

DNA Hybridization Assay
This assay quantifies the amount of viral DNA produced in the presence of an antiviral

compound.

Materials:
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HFF cells in 96-well plates

HCMV strain (e.g., AD169)

Cell culture medium

CH275 (GW275175X) stock solution

Cell lysis buffer

Nylon membrane

HCMV-specific DNA probe (labeled, e.g., with biotin or digoxigenin)

Hybridization buffer

Detection reagents (e.g., streptavidin-HRP and a chemiluminescent substrate)

Procedure:

Cell Seeding and Infection: Seed HFF cells in 96-well plates and infect with HCMV.

Compound Treatment: Add serial dilutions of CH275 to the infected cells. Include a no-drug

control.

Incubation: Incubate the plates for a defined period (e.g., 72 hours) to allow for viral

replication.

Cell Lysis and DNA Transfer: Lyse the cells and transfer the DNA to a nylon membrane using

a dot blot apparatus.

Hybridization: Pre-hybridize the membrane and then hybridize with the labeled HCMV-

specific DNA probe overnight.

Washing and Detection: Wash the membrane to remove the unbound probe. Add detection

reagents and measure the signal (e.g., chemiluminescence).
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Data Analysis: Quantify the signal for each well. Calculate the percent inhibition of viral DNA

synthesis for each drug concentration relative to the no-drug control. Determine the IC50

value from a dose-response curve.

Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro characterization of CH275.
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Caption: General workflow for in vitro characterization of CH275.

Binding Affinity
While the IC50 values provide a measure of the functional potency of CH275, a specific

equilibrium dissociation constant (Ki) for the interaction of CH275 with its molecular target has

not been identified in the reviewed literature.

Conclusion
CH275 (GW275175X) is a promising anti-HCMV compound with a distinct mechanism of action

targeting viral DNA maturation. The in vitro data demonstrate its potent inhibitory activity at sub-

micromolar to low micromolar concentrations. The provided experimental protocols and

diagrams serve as a comprehensive resource for researchers and drug development

professionals working on the characterization of this and similar antiviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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